3-(Ethanesulfonyl)cyclohexan-1-amine
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Overview
Description
3-(Ethanesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C₈H₁₇NO₂S It is characterized by a cyclohexane ring substituted with an ethanesulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonation reactions. For example, cyclohexane can be reacted with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative.
Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions where the ethanesulfonyl derivative is treated with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethanethiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-(Ethanesulfonyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)cyclohexan-1-amine involves its interaction with various molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The amine group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Ethanesulfinyl)cyclohexan-1-amine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
3-(Methylsulfonyl)cyclohexan-1-amine: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
3-(Ethanesulfonyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
3-(Ethanesulfonyl)cyclohexan-1-amine is unique due to the presence of both an ethanesulfonyl group and an amine group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H17NO2S |
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Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-ethylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
ICDMQYFWMPIFQB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CCCC(C1)N |
Origin of Product |
United States |
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